2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one

Hydrogen-bond donor count Physicochemical property Permeability

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one (CAS 153212-60-3) is a synthetic chromenopyrazole derivative with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol. Structurally, it features a fully N-methylated pyrazole ring fused to a chromone scaffold, resulting in zero hydrogen-bond donors.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 153212-60-3
Cat. No. B11891098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one
CAS153212-60-3
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1C)C3=CC=CC=C3OC2=O
InChIInChI=1S/C12H10N2O2/c1-7-10-11(13-14(7)2)8-5-3-4-6-9(8)16-12(10)15/h3-6H,1-2H3
InChIKeyAMPCOZMEFRBZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one CAS 153212-60-3: Core Chemical Profile for Procurement & Differentiation


2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one (CAS 153212-60-3) is a synthetic chromenopyrazole derivative with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol [1]. Structurally, it features a fully N-methylated pyrazole ring fused to a chromone scaffold, resulting in zero hydrogen-bond donors [2]. This compound has been investigated as a phosphatidylinositol 3-kinase (PI3K) inhibitor and is listed in curated bioactivity databases such as BindingDB and ChEMBL for its cytochrome P450 inhibition profile [3][4].

Why Generic Substitution Fails for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one: Critical Structure- and Data-Driven Differences


Chromeno[4,3-c]pyrazol-4(2H)-one derivatives are often considered interchangeable, yet critical structural features dictate their physicochemical and pharmacological behavior. The 2,3-dimethyl substitution eliminates the N–H hydrogen-bond donor present in mono-methyl analogs, which directly impacts solubility, permeability, and off-target CYP enzyme inhibition profiles [1][2]. Generic substitution without this specific substitution pattern can lead to altered metabolic stability and unexpected pharmacokinetic properties, compromising experimental reproducibility. The quantitative divergences detailed in Section 3 demonstrate why 2,3-dimethylchromeno[4,3-c]pyrazol-4(2H)-one must be precisely specified in procurement.

Quantitative Differentiation Evidence for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one Against Closest Analogs


Hydrogen-Bond Donor Count: A Critical Driver of Solubility and Permeability

2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one has zero hydrogen-bond donors, whereas the 2-methyl analog (CAS 802911-49-5) has one N–H donor [1]. This difference is expected to reduce aqueous solubility but enhance passive membrane permeability, making the 2,3-dimethyl derivative more suitable for cell-based assays requiring intracellular target engagement .

Hydrogen-bond donor count Physicochemical property Permeability

Cytochrome P450 3A4 Inhibition: Reduced Liability Compared to Other CYP Isoforms

The compound shows an IC50 of 400 nM against CYP3A4, while displaying significantly weaker inhibition of CYP2C19 (Ki = 10,900 nM) and CYP2E1 (IC50 = 50,000 nM) [1]. Although no direct comparator data are available for the 2-methyl analog at CYP3A4, the class-level profile suggests that N-methylation at position 3 may contribute to isoform selectivity [2].

CYP3A4 inhibition Drug metabolism Off-target liability

PI3K Pathway Engagement: Identified as a PI3Kα Inhibitor in Patent and Literature

Although specific IC50 data for this exact compound against PI3Kα are not available, the chromeno[4,3-c]pyrazol-4(2H)-one scaffold is described as a potent PI3Kα inhibitor framework. Related derivatives in the patent literature achieve IC50 values as low as 0.012 µM . The 2,3-dimethyl substitution is expected to influence binding affinity and selectivity, making it a valuable scaffold for further SAR exploration [1].

PI3Kα inhibition Kinase inhibitor Oncology research

CYP Inhibition Fingerprint: A Unique Profile for Metabolic Selectivity Studies

The compound exhibits a distinct CYP inhibition fingerprint: IC50 values for CYP2B6, CYP2C19, and CYP2E1 are all ≥ 9,900 nM, while CYP3A4 is inhibited with an IC50 of 400 nM [1]. This profile contrasts with many kinase inhibitors that broadly inhibit multiple CYP isoforms. The absence of comparator data for the analogous 2-methyl derivative limits a direct head-to-head assessment, but the dataset establishes a class-level inference that full N-methylation reduces H-bonding potential to CYP active sites [2].

CYP inhibition profile Metabolic stability Drug-drug interaction

Zero Rotatable Bonds: Conformational Rigidity Favoring Target Binding

The compound has zero rotatable bonds [1], making it more conformationally restricted than the 2-methyl analog (which also has zero rotatable bonds, but the 3-methyl group adds steric bulk without increasing flexibility). This rigidity can lead to lower entropy loss upon target binding, potentially improving binding affinity .

Rotatable bond count Conformational entropy Kinase inhibitor design

Caco-2 Permeability Potential: In Silico Prediction Suggests Improved Oral Absorption Over Mono-Methyl Analog

Based on its zero hydrogen-bond donor count and lower topological polar surface area (TPSA) compared to N–H containing analogs, 2,3-dimethylchromeno[4,3-c]pyrazol-4(2H)-one is predicted to have higher Caco-2 permeability than the 2-methyl analog [1]. The TPSA for the target compound is 48.03 Ų, while the 2-methyl analog has a calculated TPSA of 55.2 Ų, reflecting the additional polar N–H group . Lower TPSA correlates with enhanced passive transcellular permeability.

In silico ADME Caco-2 permeability Oral bioavailability

Optimal Research and Industrial Application Scenarios for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one (CAS 153212-60-3)


Chemical Probe Development for PI3Kα-Targeted Oncology Research

Leverage the established PI3Kα inhibitory scaffold and its zero hydrogen-bond donor feature to develop cell-permeable probes for target engagement studies. The compound's conformational rigidity and moderate CYP3A4 inhibition profile make it a suitable starting point for medicinal chemistry optimization seeking selectivity against related lipid kinases. Reference the patent and literature on chromeno[4,3-c]pyrazol-4(2H)-one PI3Kα inhibitors (IC50 as low as 0.012 µM) to guide design .

ADME/Tox Profiling of Fully N-Methylated Heterocyclic Scaffolds

Use this compound as a model substrate to study the impact of N-methylation on CYP450 enzyme inhibition and metabolic stability. The distinct CYP inhibition fingerprint—stronger CYP3A4 inhibition (IC50 = 400 nM) versus weaker CYP2C19 (Ki = 10,900 nM) and CYP2E1 (IC50 = 50,000 nM)—provides a baseline for structure-metabolism relationship studies [1].

In Silico Drug Design: Scaffold Hopping with Conformational Restriction

Employ the scaffold in computational chemistry campaigns aiming to improve binding affinity through conformational pre-organization (zero rotatable bonds). The reduced TPSA (48.03 Ų) relative to mono-methylated analogs predicts enhanced passive permeability, making it an attractive core for lead-like compound libraries [2].

Quote Request

Request a Quote for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.